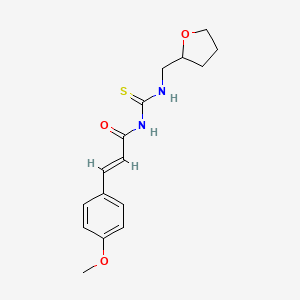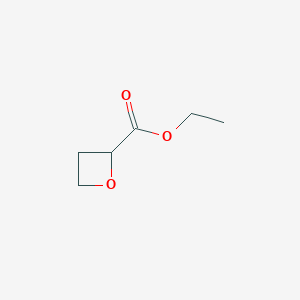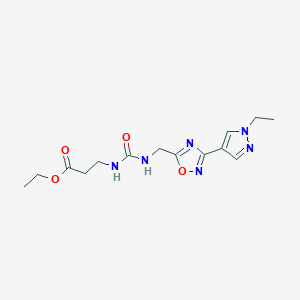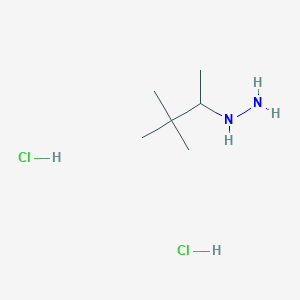
Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the bacterial enzyme DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. It introduces negative supercoiling to the DNA helix, which is crucial for the processes mentioned above .
Mode of Action
This compound, like other fluoroquinolones, works by inhibiting the DNA gyrase . By binding to this enzyme, it prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription. This leads to the death of the bacterial cell .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . The inability to supercoil the DNA helix prevents the unwinding of the DNA strands, which is a necessary step in these pathways. This leads to the cessation of these vital cellular processes, resulting in bacterial cell death .
Pharmacokinetics
Like other fluoroquinolones, it is likely to have good oral bioavailability . Fluoroquinolones are generally well-absorbed from the gastrointestinal tract, and they distribute widely in body tissues. They are metabolized in the liver and excreted in the urine and feces .
Result of Action
The result of the action of this compound is the death of the bacterial cell . By inhibiting DNA gyrase, it prevents the bacterial cell from carrying out essential processes like DNA replication and transcription. This leads to the cessation of bacterial growth and eventually, cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of the drug. Additionally, the presence of divalent cations like magnesium and calcium can interfere with the binding of fluoroquinolones to DNA gyrase . The efficacy of the compound can also be affected by bacterial resistance mechanisms, such as the production of efflux pumps or mutations in the target enzyme .
属性
CAS 编号 |
1251595-97-7 |
|---|---|
分子式 |
C20H19FN2O3 |
分子量 |
354.381 |
IUPAC 名称 |
ethyl 6-fluoro-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-6-4-12(2)5-7-13)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI 键 |
XKWDINMBABJKKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2921812.png)

![2-[[1-(1-Methyl-6-oxopyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921815.png)



![4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2921826.png)

![3-(4-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921828.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2921829.png)
![5-{[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2921830.png)

![2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2921832.png)

